molecular formula C7H6Br3N B15301786 2,4,6-Tribromo-N-methylaniline CAS No. 81090-57-5

2,4,6-Tribromo-N-methylaniline

Cat. No.: B15301786
CAS No.: 81090-57-5
M. Wt: 343.84 g/mol
InChI Key: YFBTXFWUHNDVHW-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-N-methylaniline is an organic compound characterized by the presence of three bromine atoms attached to a benzene ring and an N-methyl group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-N-methylaniline typically involves the bromination of N-methylaniline. One common method includes the reaction of N-methylaniline with bromine in the presence of a solvent like glacial acetic acid. The bromine atoms are introduced at the ortho and para positions relative to the amino group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound can involve more advanced techniques such as electrolytic reactions. For instance, benzene can be used as a raw material, with bromine salts as the bromine source and nitric acid as the electrolyte. This method ensures high bromine atom utilization and minimizes environmental pollution .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromo-N-methylaniline undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atoms in the compound can be replaced by other electrophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted anilines and their derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,4,6-Tribromo-N-methylaniline involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form strong bonds with other molecules, leading to the inhibition of microbial growth and other biological activities. The compound’s ability to undergo electrophilic substitution reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Tribromo-N-methylaniline is unique due to the presence of the N-methyl group, which influences its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness compared to similar compounds .

Properties

CAS No.

81090-57-5

Molecular Formula

C7H6Br3N

Molecular Weight

343.84 g/mol

IUPAC Name

2,4,6-tribromo-N-methylaniline

InChI

InChI=1S/C7H6Br3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3

InChI Key

YFBTXFWUHNDVHW-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1Br)Br)Br

Origin of Product

United States

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